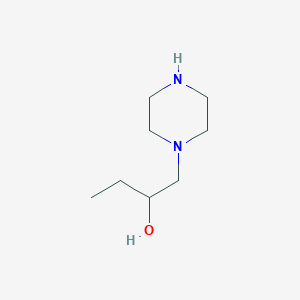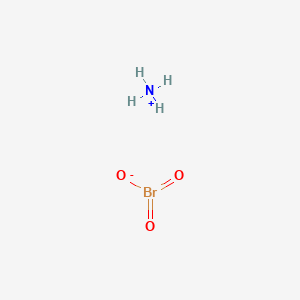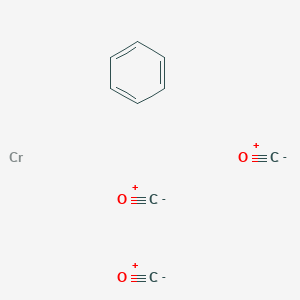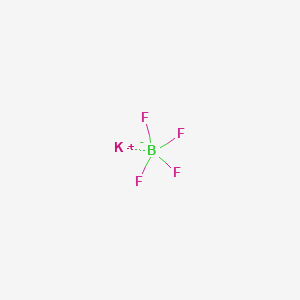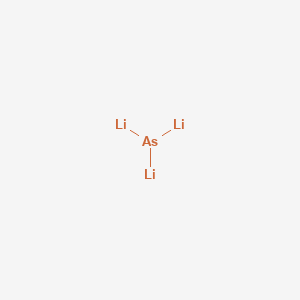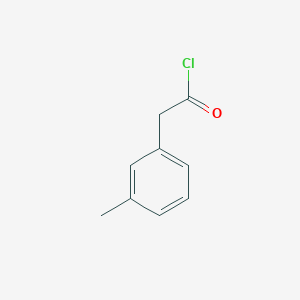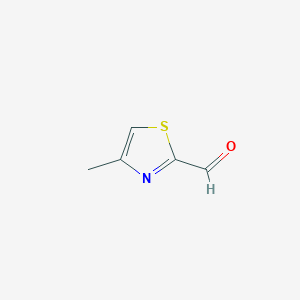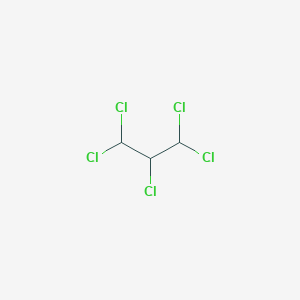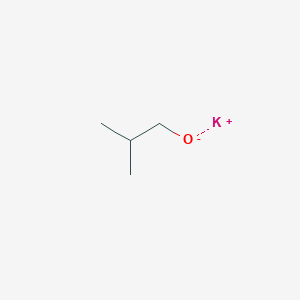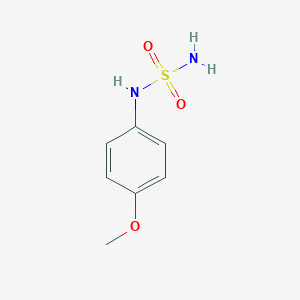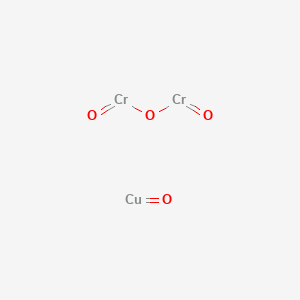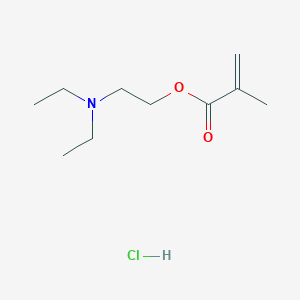
2-(Diethylamino)ethyl methacrylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl methacrylate hydrochloride, commonly known as DEAEMA, is a monomer used in the synthesis of various polymers. DEAEMA is a water-soluble monomer that is commonly used in the synthesis of pH-sensitive polymers. The monomer has a molecular formula of C10H20ClNO2 and a molecular weight of 225.73 g/mol.
Mechanism Of Action
DEAEMA-based polymers work by responding to changes in pH. When the pH of the environment changes, the polymer undergoes a conformational change, which results in the release of drugs or changes in color. The mechanism of action of DEAEMA-based biosensors involves the binding of the polymer to a target molecule, which results in a change in pH, causing the polymer to change color.
Biochemical And Physiological Effects
DEAEMA has no known biochemical or physiological effects, as it is not used as a drug or a therapeutic agent. However, DEAEMA-based polymers and biosensors can have various biochemical and physiological effects, depending on the application. For example, DEAEMA-based drug delivery systems can have therapeutic effects, as the polymers can be used to deliver drugs to specific sites in the body.
Advantages And Limitations For Lab Experiments
DEAEMA-based polymers and biosensors have various advantages and limitations for lab experiments. One of the advantages of DEAEMA-based polymers is their ability to respond to changes in pH, making them useful in drug delivery systems and biosensors. However, DEAEMA-based polymers can be difficult to synthesize and purify, which can limit their use in lab experiments.
Future Directions
DEAEMA has various future directions, including the development of new synthesis methods, the synthesis of new polymers and biosensors, and the exploration of new scientific research applications. One of the future directions for DEAEMA is the development of new synthesis methods that are more efficient and cost-effective. Another future direction is the synthesis of new polymers and biosensors that have improved properties, such as increased sensitivity and specificity. Finally, the exploration of new scientific research applications for DEAEMA-based polymers and biosensors is a future direction that has the potential to lead to new discoveries and innovations.
Synthesis Methods
DEAEMA can be synthesized using various methods. One of the most common methods involves the reaction of diethylaminoethanol with methacrylic acid in the presence of hydrochloric acid. The reaction produces DEAEMA hydrochloride salt, which can be purified using various methods, including recrystallization and column chromatography.
Scientific Research Applications
DEAEMA has various scientific research applications, including the synthesis of pH-sensitive polymers, drug delivery systems, and biosensors. DEAEMA-based polymers can be used in drug delivery systems, as the polymers can respond to changes in pH, releasing drugs in response to changes in the environment. DEAEMA-based biosensors can be used to detect changes in pH, as the polymers change color in response to changes in pH.
properties
CAS RN |
14314-78-4 |
|---|---|
Product Name |
2-(Diethylamino)ethyl methacrylate hydrochloride |
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-5-11(6-2)7-8-13-10(12)9(3)4;/h3,5-8H2,1-2,4H3;1H |
InChI Key |
QZCJFBBBULPQLS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(=C)C.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C(=C)C.Cl |
Other CAS RN |
14314-78-4 |
Related CAS |
105-16-8 (Parent) |
synonyms |
2-(diethylamino)ethyl methacrylate DEAEM cpd diethylaminoethyl methacrylate Et2NH-ethyl methacrylate N,N-diethylaminoethyl methacrylate N,N-diethylaminoethyl methacrylate acetate N,N-diethylaminoethyl methacrylate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




